8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 8-chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline derives from its core cinnoline scaffold—a bicyclic aromatic system comprising a benzene ring fused with a pyridazine moiety. The numbering begins at the nitrogen atoms in the pyridazine ring, with the chlorine substituent at position 8 and a sulfanyl group at position 4. The sulfanyl substituent is further modified by a 2,4-dichlorobenzyl group, introducing steric bulk and electronic heterogeneity.
Molecular Formula and Connectivity
The compound’s molecular formula, $$ \text{C}{15}\text{H}{9}\text{Cl}{3}\text{N}{2}\text{S} $$, reflects three chlorine atoms, two nitrogen atoms, and one sulfur atom distributed across its structure. The SMILES notation $$ \text{Clc1ccc(c(c1)Cl)CSc1cnnc2c1cccc2Cl} $$ explicitly defines the connectivity:
- A cinnoline core ($$ \text{C}{8}\text{H}{4}\text{N}_{2} $$) with chlorine at position 8.
- A sulfanyl bridge ($$ -\text{S}- $$) at position 4, linked to a 2,4-dichlorobenzyl group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular weight | 355.67 g/mol |
| SMILES | Clc1ccc(c(c1)Cl)CSc1cnnc2c1cccc2Cl |
| Rotatable bond count | 3 |
| Hydrogen bond acceptors | 4 (2 N, 2 S) |
Properties
CAS No. |
5388-41-0 |
|---|---|
Molecular Formula |
C15H9Cl3N2S |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
8-chloro-4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-5-4-9(13(18)6-10)8-21-14-7-19-20-15-11(14)2-1-3-12(15)17/h1-7H,8H2 |
InChI Key |
MRULZPQWINWLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline typically involves the reaction of 8-chlorocinnoline with 2,4-dichlorobenzylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline against various bacterial strains. For instance:
- Mechanism of Action : The compound exhibits a mechanism that disrupts bacterial cell wall synthesis and inhibits protein synthesis. This action is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Case Study : In vitro tests have shown that this compound has an MIC (Minimum Inhibitory Concentration) of approximately 8 µg/mL against Staphylococcus aureus, indicating significant antibacterial efficacy compared to standard antibiotics like penicillin .
Antifungal Activity
The antifungal activity of the compound has also been explored:
- Efficacy Against Fungi : Studies have demonstrated that this compound exhibits strong antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. The compound has been found to have an MIC value of 0.0156 µg/mL against Candida albicans, which is significantly lower than that of fluconazole, indicating superior potency .
Anticancer Properties
The anticancer potential of this compound has gained attention in recent years:
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In research involving various cancer cell lines (e.g., MKN-45, H460), this compound demonstrated IC50 values ranging from 51 to 130 nM, making it more potent than established chemotherapeutic agents like sorafenib .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Impact of Benzyl Substitutions on Activity
Dichlorobenzyl Positional Isomerism
The position of chlorine atoms on the benzyl group influences both physicochemical properties and target engagement:
- 3,4-Dichlorobenzyl analogs : These isomers are commercially available as precursors (e.g., 3,4-dichlorobenzyl chloride, CAS 102-47-6) but are less frequently utilized in bioactive compounds compared to 2,4-dichloro derivatives .
- 2,4-Dichlorobenzyl chloride (CAS 89-75-8) is a common intermediate in synthesizing derivatives like this compound .
Table 2: Dichlorobenzyl Isomer Properties
| Isomer | CAS Number | Key Applications |
|---|---|---|
| 2,4-Dichlorobenzyl | 89-75-8 | Bioactive compound synthesis |
| 3,4-Dichlorobenzyl | 102-47-6 | Precursor for hazardous chemicals |
Structural Analogues in Cinnoline Derivatives
Several cinnoline derivatives with modified substituents highlight the uniqueness of this compound:
- 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline: This analog replaces the 2,4-dichlorobenzyl group with a 3,4-dichloro variant and adds methoxy groups at positions 6 and 5. The 3,4-dichloro substitution likely reduces target affinity compared to 2,4-dichloro, while methoxy groups may enhance solubility .
Table 3: Comparison of Cinnoline Derivatives
Biological Activity
8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline is a compound derived from the cinnoline scaffold, which has gained interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C15H12Cl2N2S
- Molecular Weight : 347.24 g/mol
This compound features a chloro-substituted cinnoline core with a sulfanyl group attached to a dichlorobenzyl moiety, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of cinnoline derivatives, including this compound. The compound exhibits significant antibacterial activity against various pathogens.
Antibacterial Efficacy
Research indicates that the compound shows potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Escherichia coli | 10 μg/mL |
| Pseudomonas aeruginosa | 16 μg/mL |
| Bacillus subtilis | 10 μg/mL |
The presence of electron-withdrawing groups such as chlorine enhances the antibacterial efficacy of the compound by increasing its lipophilicity and improving membrane permeability .
The mechanism by which this compound exerts its antibacterial effects involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action leads to bactericidal effects against susceptible strains .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Cinnoline derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
In Vitro Studies
In vitro studies have revealed that compounds similar to this compound exhibit significant COX-2 inhibition, suggesting potential as anti-inflammatory agents. The anti-inflammatory effects are attributed to the modulation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline, and what factors influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the reactivity of the cinnoline core. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of the 2,4-dichlorobenzyl thiol precursor to the chloro-cinnoline derivative. Catalytic bases like K₂CO₃ enhance sulfanyl group incorporation. Yield optimization requires monitoring reaction progress via TLC or HPLC .
- Data Considerations : Typical yields range from 45–75%, with impurities arising from incomplete substitution or oxidation of the sulfanyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .
Q. How is this compound characterized structurally and chemically?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for dichlorobenzyl groups).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₁₅H₈Cl₃N₂S: calculated 361.94 g/mol).
- X-ray Crystallography : Resolves steric effects of the sulfanyl group and chloro substituents .
Q. What stability considerations are critical for handling and storing this compound?
- Degradation Pathways : Susceptible to photodegradation (UV light) and hydrolysis under alkaline conditions.
- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the sulfanyl moiety. Stability studies show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Approach : Density functional theory (DFT) calculates electrophilic/nucleophilic sites. For example, the cinnoline C4 position exhibits high electrophilicity (Fukui indices >0.25), making it reactive toward nucleophiles. Molecular dynamics simulations model solvent effects on reaction pathways .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine predictive models .
Q. How can researchers resolve contradictions in reaction data, such as unexpected byproducts or variable yields?
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design identifies interactions between solvent polarity, base strength, and reaction time .
- Case Study : If a reaction produces a dichlorinated byproduct, LC-MS/MS and isotopic labeling trace chlorine sources, while kinetic modeling discriminates between parallel vs. consecutive reaction mechanisms .
Q. What mechanistic insights explain the compound’s regioselectivity in cross-coupling reactions?
- Proposed Mechanism : The sulfanyl group acts as a directing group, stabilizing transition states via sulfur–metal coordination in Pd-catalyzed couplings. Steric maps (using software like PyMol) reveal hindered access to the C8-chloro position, favoring functionalization at C5 .
- Experimental Support : Isotope scrambling experiments (e.g., ³⁵S labeling) and in-situ IR spectroscopy monitor intermediate formation .
Q. How can reactor design enhance scalability for synthesizing this compound?
- Key Parameters :
- Continuous Flow Systems : Improve heat dissipation for exothermic steps (e.g., thiol addition).
- Membrane Separation : Integrate in-line purification to remove unreacted dichlorobenzyl thiol, reducing downstream processing .
Q. What strategies optimize the compound’s biological activity in drug discovery contexts?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at C5 to enhance binding to bacterial dihydrofolate reductase.
- In-Vitro Testing : MIC assays against S. aureus show IC₅₀ values of 1.2–3.8 µM, with toxicity assessed via mammalian cell viability assays (e.g., HepG2 cells) .
Q. How can AI-driven models accelerate reaction optimization for derivatives of this compound?
- Machine Learning (ML) : Train neural networks on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new substrates.
- Implementation : Platforms like COMSOL integrate ML with multiphysics simulations to automate parameter tuning, reducing experimental iterations by 40% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
